8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(2-Fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen-containing azabicyclo[3.2.1]octane core substituted with a 2-fluorobenzoyl group at the 8-position and a pyrazole ring at the 3-position. The fluorine atom in the benzoyl group enhances metabolic stability and influences electronic properties, while the pyrazole moiety offers hydrogen-bonding capabilities for target interaction .
Properties
IUPAC Name |
(2-fluorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPLLNKBRXBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This method can be adapted to introduce the 2-fluorobenzoyl and 1H-pyrazol-1-yl groups, resulting in the desired compound. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple sites within a biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane framework is highly versatile, allowing diverse substitutions that alter pharmacological profiles. Below is a detailed comparison with key analogs:
Substituent Variations at the 8-Position
*Calculated based on formula C₁₇H₁₆FN₃O.
Substituent Variations at the 3-Position
Pharmacological Profile Comparisons
- NK1 Receptor Antagonism : Pyrazole-substituted 8-azabicyclo[3.2.1]octanes (e.g., benzylamine derivatives) exhibit high affinity for human NK1 receptors. The target compound’s 2-fluorobenzoyl group may confer selectivity over hERG channels compared to sulfonamide analogs .
- Opioid/Chemokine Receptor Modulation : Derivatives with bis(4-fluorophenyl)methoxy groups () show dual activity at mu opioid and CCR5 receptors, unlike the target compound, which lacks these bulky substituents .
- Metabolic Stability : Sulfonamide-substituted analogs (e.g., 8-((3,5-dimethylpyrazole)sulfonyl)) demonstrate superior plasma stability due to reduced oxidative metabolism, whereas the target compound’s benzoyl group may undergo esterase-mediated cleavage .
Key Research Findings
- SAR Trends : Bulky 8-substituents (e.g., sulfonamides) improve target affinity but may reduce blood-brain barrier penetration. The target compound’s smaller benzoyl group balances these properties .
Biological Activity
The compound 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in relation to receptor modulation and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 256.30 g/mol. The structure features a bicyclic framework that is characteristic of many bioactive compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₄ |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(C(=O)Nc2nnc(c2)C)cc(C)cc1F |
The biological activity of this compound primarily involves its interaction with various receptors, including the kappa opioid receptor (KOR). The KOR is implicated in pain modulation, mood regulation, and addiction pathways, making it a significant target for drug development.
Case Study: Kappa Opioid Receptor Antagonism
Research has demonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit potent antagonistic activity at KORs. For instance, modifications to the structure have resulted in compounds with IC50 values as low as 20 nM, indicating strong receptor binding affinity and selectivity over mu and delta opioid receptors .
Biological Activity
The biological evaluation of This compound has revealed several key activities:
- Antinociceptive Effects : In vivo studies have shown that this compound can effectively reverse kappa agonist-induced diuresis in rat models, suggesting potential for pain management applications .
- CNS Penetration : The compound demonstrates favorable pharmacokinetic properties, allowing it to cross the blood-brain barrier, which is crucial for central nervous system-targeted therapies .
Table 2: Biological Activities
| Activity | Observations |
|---|---|
| KOR Antagonism | IC50 = 20 nM |
| Antinociceptive Effects | Reverses kappa agonist-induced diuresis |
| CNS Penetration | Good brain exposure |
Research Findings
Recent studies have focused on optimizing the azabicyclo[3.2.1]octane scaffold to enhance its biological profile. Variations in substituents on the pyrazole ring have been shown to significantly affect receptor selectivity and potency.
Summary of Findings:
- Substituent Variability : Altering substituents on the pyrazole ring can modulate the pharmacological profile, impacting both efficacy and safety .
- Therapeutic Potential : The compound's ability to selectively antagonize KORs positions it as a candidate for treating conditions such as depression and substance use disorders .
Q & A
Q. What are the established synthetic routes for 8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the bicyclo[3.2.1]octane core. Key steps include:
Core Functionalization : Introduce the pyrazole moiety via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Benzoylation : Attach the 2-fluorobenzoyl group using acyl chloride intermediates under basic conditions (e.g., Et₃N or DIPEA in anhydrous DCM) .
Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating high-purity products (>95%) .
- Optimization Strategies :
- Use continuous flow reactors to enhance scalability and reduce side reactions .
- Employ chiral catalysts (e.g., BINOL derivatives) for enantioselective synthesis .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrazole Substitution | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 65–75 | 90 | |
| Benzoylation | 2-Fluorobenzoyl chloride, DIPEA, DCM, RT | 80–85 | 95 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazole and bicyclic core. Key signals include:
- Pyrazole protons: δ 6.2–7.8 ppm (¹H NMR) .
- Bicyclic bridgehead carbons: 45–55 ppm (¹³C NMR) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₉FN₃O, expected m/z 324.1518) .
- X-ray Crystallography : Resolves stereochemistry and torsional strain in the bicyclic system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorobenzoyl and pyrazole substituents on biological activity?
- Methodological Answer :
- Variable Substituent Libraries : Synthesize analogs with:
- Fluorine Position : Compare 2-F, 3-F, and 4-F benzoyl derivatives .
- Pyrazole Modifications : Replace 1H-pyrazole with 1,2,3-triazole or isoxazole .
- Biological Assays :
- Target Binding : Radioligand displacement assays (e.g., μ-opioid or dopamine receptor binding) .
- Functional Activity : cAMP accumulation or calcium flux assays to assess agonist/antagonist profiles .
- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with IC₅₀ values .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization :
Receptor Source : Use recombinant cell lines (e.g., CHO-K1) with uniform receptor expression levels .
Buffer Conditions : Control pH (7.4), ionic strength, and cofactors (e.g., Mg²⁺ for GPCRs) .
- Orthogonal Validation :
- Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
- Perform in vivo efficacy studies (e.g., rodent pain models) to confirm target engagement .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo applications?
- Methodological Answer :
- Metabolic Hotspot Identification :
- Liver Microsome Assays : Identify vulnerable sites (e.g., fluorobenzoyl hydrolysis) using LC-MS/MS .
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
- Replace labile esters with bioisosteres (e.g., amides) .
- PK Studies :
- Measure t₁/₂, Cmax, and AUC in rodent models after IV/PO administration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enantiomer activity reported for similar bicyclic compounds?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Activity Comparison : Test each enantiomer in parallel assays (e.g., receptor binding vs. functional activity) .
- Case Study : For 8-azabicyclo[3.2.1]octane derivatives, (1R,5S)-enantiomers often show 10–100x higher affinity for dopamine transporters than (1S,5R) .
Tables for Key Data
Table 2 : Representative Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 8-(Oxolane-2-carbonyl)-3-pyrazole analog | NAAA Enzyme | 12 ± 3 | Fluorescent substrate | |
| 3-Triazole-8-azabicyclo[3.2.1]octane | μ-Opioid Receptor | 45 ± 8 | Radioligand binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
